Structural Differentiation: Secondary Amine vs. Tertiary Amine in Venlafaxine
The target compound is a secondary amine, whereas the structurally related antidepressant venlafaxine is a tertiary amine (N,N-dimethyl) [1]. This structural distinction is quantifiable: the target compound has two hydrogen bond donors (one hydroxyl, one amine), while venlafaxine has only one (hydroxyl) [2]. This difference in hydrogen bonding capacity and nucleophilicity is the primary driver for its utility as a synthetic intermediate rather than a final drug substance.
| Evidence Dimension | Functional Group at Nitrogen |
|---|---|
| Target Compound Data | Secondary amine (-NH-) |
| Comparator Or Baseline | Venlafaxine: Tertiary amine (-N(CH3)2) |
| Quantified Difference | Qualitative: Distinct chemical reactivity and synthetic utility |
| Conditions | Chemical structure analysis |
Why This Matters
This difference dictates that the target compound cannot substitute for venlafaxine in a biological assay, nor can venlafaxine substitute for it as a synthetic building block.
- [1] DailyMed (2023). VENLAFAXINE tablet. U.S. National Library of Medicine. Retrieved from dailymed.nlm.nih.gov. View Source
- [2] Chemical Source (2024). 1-(((4-Methoxyphenyl)amino)methyl)cyclohexan-1-ol. Retrieved from m.chemsrc.com. CAS: 1183065-26-0. View Source
